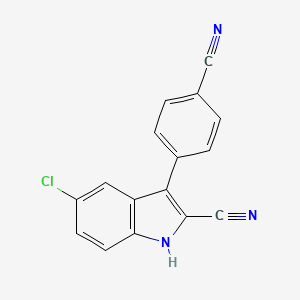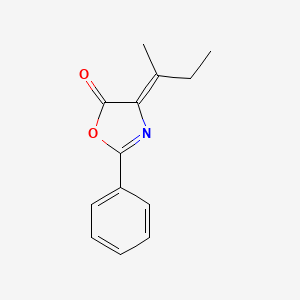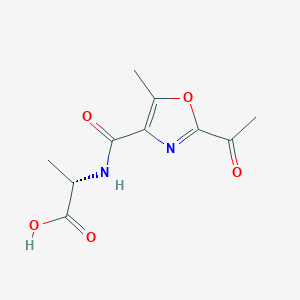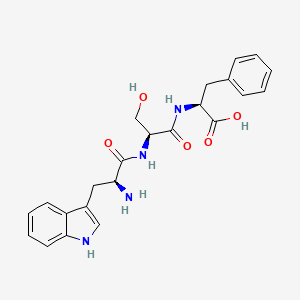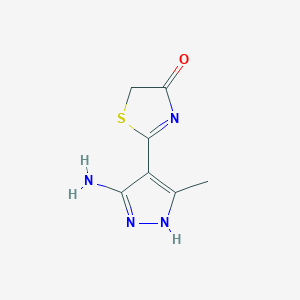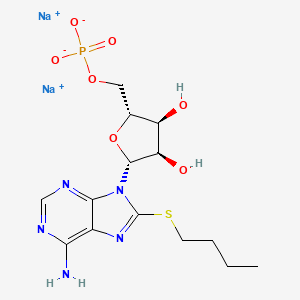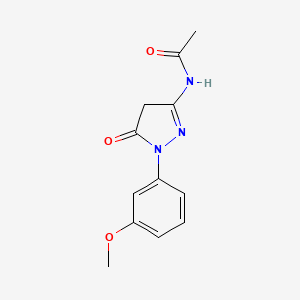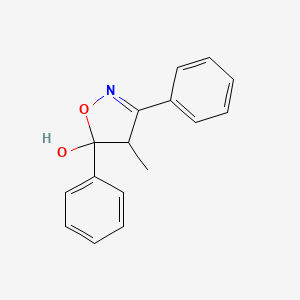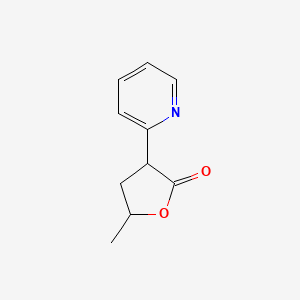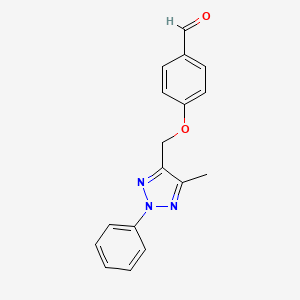
N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing one nitrogen and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of the Benzylidene Group: The benzylidene group can be introduced through a condensation reaction between an aldehyde and an amine, forming an imine linkage.
Styryl Group Addition: The styryl group can be added via a Heck reaction, which involves the coupling of a styrene derivative with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of metal-free catalysts and greener solvents is also being explored to make the process more environmentally friendly .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imine linkage, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl₃) as a catalyst.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted aromatic compounds.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology:
Antimicrobial Agents: Exhibits potential antimicrobial properties, making it a candidate for drug development.
Enzyme Inhibition: Can act as an inhibitor for certain enzymes, useful in biochemical research.
Medicine:
Drug Development:
Industry:
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological macromolecules. The isoxazole ring can interact with enzyme active sites, inhibiting their function. The benzylidene and styryl groups can enhance binding affinity and specificity, targeting particular pathways involved in microbial growth or cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Isoxazole: The parent compound, which lacks the benzylidene and styryl groups.
3-Methyl-5-phenylisoxazole: Similar structure but with a phenyl group instead of a styryl group.
N-Benzylidene-3-methylisoxazol-4-amine: Lacks the styryl group.
Uniqueness: N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine is unique due to the combination of the benzylidene and styryl groups, which confer distinct electronic and steric properties. These modifications enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Propriétés
Formule moléculaire |
C19H16N2O |
|---|---|
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
N-[3-methyl-5-[(E)-2-phenylethenyl]-1,2-oxazol-4-yl]-1-phenylmethanimine |
InChI |
InChI=1S/C19H16N2O/c1-15-19(20-14-17-10-6-3-7-11-17)18(22-21-15)13-12-16-8-4-2-5-9-16/h2-14H,1H3/b13-12+,20-14? |
Clé InChI |
WLHOUBRMEXROJA-HBQINNACSA-N |
SMILES isomérique |
CC1=NOC(=C1N=CC2=CC=CC=C2)/C=C/C3=CC=CC=C3 |
SMILES canonique |
CC1=NOC(=C1N=CC2=CC=CC=C2)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




